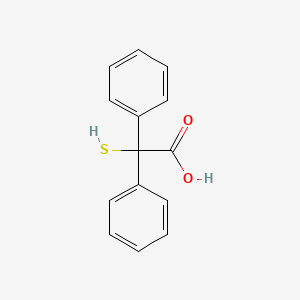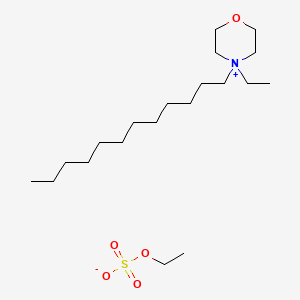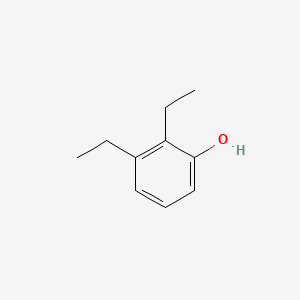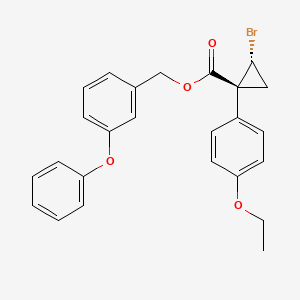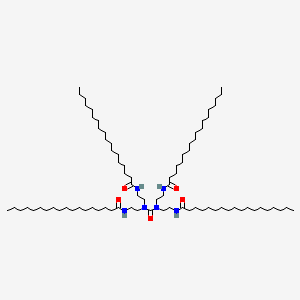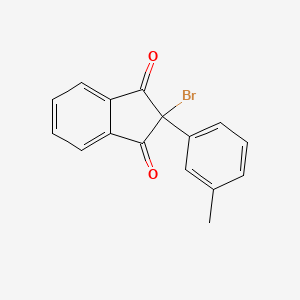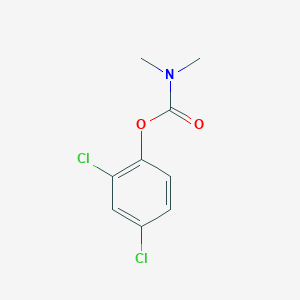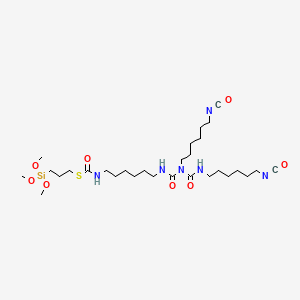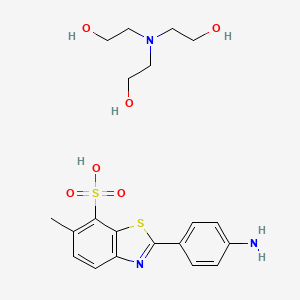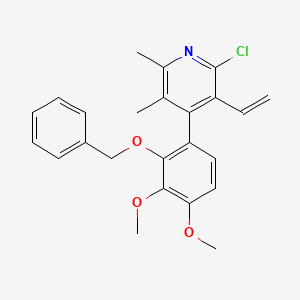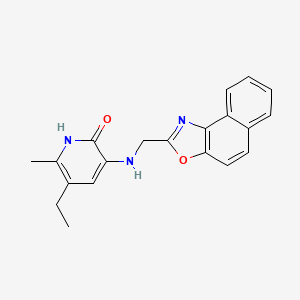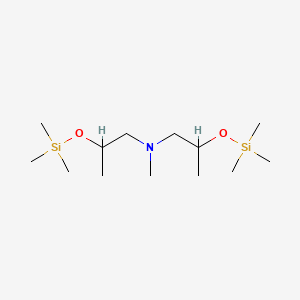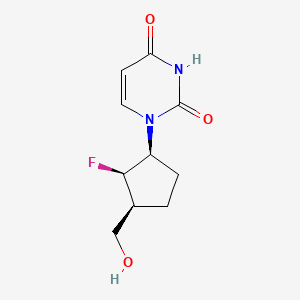
2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-: is a synthetic organic compound belonging to the class of pyrimidinediones. This compound is characterized by the presence of a pyrimidinedione core structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. The compound also features a cyclopentyl ring substituted with a fluorine atom and a hydroxymethyl group. The stereochemistry of the compound is defined by the (1alpha,2alpha,3alpha) configuration.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)- typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. For example, a precursor with a cyclopentyl ring substituted with a fluorine atom and a hydroxymethyl group can be reacted with urea or a urea derivative under acidic or basic conditions to form the pyrimidinedione ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The carbonyl groups in the pyrimidinedione ring can be reduced to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminium hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxyl-substituted pyrimidinedione derivatives.
Reduction: Formation of hydroxyl-substituted pyrimidinedione derivatives.
Substitution: Formation of various substituted pyrimidinedione derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrimidinedione derivatives.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in metabolic pathways or cellular processes, resulting in the desired biological effect.
類似化合物との比較
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-chloro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-bromo-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-iodo-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-
Uniqueness: The presence of the fluorine atom in 2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)- imparts unique chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in biological systems. Additionally, the specific stereochemistry of the compound can influence its interaction with molecular targets, leading to distinct biological activities compared to its analogs.
特性
CAS番号 |
129746-09-4 |
|---|---|
分子式 |
C10H13FN2O3 |
分子量 |
228.22 g/mol |
IUPAC名 |
1-[(1S,2R,3S)-2-fluoro-3-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O3/c11-9-6(5-14)1-2-7(9)13-4-3-8(15)12-10(13)16/h3-4,6-7,9,14H,1-2,5H2,(H,12,15,16)/t6-,7-,9+/m0/s1 |
InChIキー |
BGMJYSAHUYZLAO-ACLDMZEESA-N |
異性体SMILES |
C1C[C@@H]([C@@H]([C@@H]1CO)F)N2C=CC(=O)NC2=O |
正規SMILES |
C1CC(C(C1CO)F)N2C=CC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


